2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the nitration of precursor compounds, such as 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, using concentrated nitric acid.
Formation of the benzodiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves the coupling of the oxadiazole and benzodiazole rings with the hydrazide moiety, often using reagents like hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of high-performance energetic materials due to its stability and energy release characteristics.
Medicinal Chemistry: The compound shows potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar compounds include:
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Known for its energetic properties.
3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Used in high-performance energetic materials.
Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: Known for its stability and high energy release.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE.
Properties
Molecular Formula |
C25H17Br2Cl2N7O3 |
---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H17Br2Cl2N7O3/c26-15-7-14(23(17(27)8-15)38-12-13-5-6-16(28)9-18(13)29)10-31-33-21(37)11-36-20-4-2-1-3-19(20)32-25(36)22-24(30)35-39-34-22/h1-10H,11-12H2,(H2,30,35)(H,33,37)/b31-10+ |
InChI Key |
VLJJADIGBDCVCW-VNTWQREPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C5=NON=C5N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C5=NON=C5N |
Origin of Product |
United States |
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